molecular formula C13H25NO4 B6148087 tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1219002-13-7

tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6148087
CAS No.: 1219002-13-7
M. Wt: 259.34 g/mol
InChI Key: JEPJZGUFARGBJH-SNVBAGLBSA-N
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Description

tert-Butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative of high value in synthetic and medicinal chemistry research. This compound, with the CAS Registry Number 1219002-13-7 and a molecular formula of C13H25NO4, serves as a crucial chiral building block and intermediate . Its structure features a protected aldehyde functionality, which allows for further selective chemical modifications that are essential in the synthesis of complex molecules. The primary research application of this (R)-enantiomer is in asymmetric synthesis, where it is used to introduce chirality into target molecules. Its framework is commonly utilized in the preparation of biologically active compounds, including active pharmaceutical ingredients (APIs) and other fine chemicals that require a high degree of stereochemical purity . The oxazolidine ring acts as a chiral auxiliary, helping to control the stereochemical outcome of subsequent reactions. Researchers employ this compound in the development of novel therapeutic agents and in methodological studies for constructing stereogenic centers. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Proper handling procedures are recommended, and the compound should be stored under appropriate conditions, typically in a cool, dry place, and under an inert atmosphere if specified, to ensure its long-term stability and purity .

Properties

CAS No.

1219002-13-7

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H25NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m1/s1

InChI Key

JEPJZGUFARGBJH-SNVBAGLBSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)CCCO)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCCO)C(=O)OC(C)(C)C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: Oxazolidine precursor, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

    Procedure: The oxazolidine precursor is dissolved in the solvent, followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed for several hours. The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form corresponding carbonyl compounds.

    Reduction: The oxazolidine ring can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones from the hydroxypropyl side chain.

    Reduction: Formation of amines or alcohols from the oxazolidine ring.

    Substitution: Formation of various substituted oxazolidines with different functional groups.

Scientific Research Applications

tert-Butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to various biological effects. The hydroxypropyl side chain and tert-butyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Stereochemistry

The table below highlights key structural differences and similarities with related oxazolidine derivatives:

Compound Name Substituents at Position 4 Stereochemistry Functional Groups Molecular Weight (g/mol) Key References
Target Compound 3-Hydroxypropyl (4R) Hydroxyl, Boc-protected amine 287.36*
tert-Butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Formyl (4R) Aldehyde, Boc-protected amine 243.29
tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 1-Amino-3-ethoxy-3-oxopropyl (4S) Amino, ester, Boc-protected amine 317.37
tert-Butyl (4S)-4-[(1S,2E)-1-hydroxy-2-hexadecenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (1S,2E)-1-hydroxy-2-hexadecenyl (4S) Hydroxyl, unsaturated alkyl chain 439.68
tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Hydroxymethyl (4R) Hydroxymethyl, Boc-protected amine 258.36

*Calculated molecular weight based on formula C₁₃H₂₅NO₅.

Key Observations :

  • Stereochemistry: The (4R) configuration in the target compound and its hydroxymethyl analog contrasts with the (4S) configuration in amino- or alkyl-substituted derivatives . Stereochemistry critically influences biological activity and synthetic utility.
  • Functional Groups : The 3-hydroxypropyl chain enhances hydrophilicity compared to formyl () or fluorinated alkyl groups ().
Comparison with Analog Syntheses:
  • Amino-Substituted Analogs: Compound 9 () is synthesized via hydrogenation of a benzyl-protated intermediate using Pd/C, highlighting the Boc group’s stability under reductive conditions .
  • Fluorinated Analogs : describes cross-metathesis with Hoveyda-Grubbs catalysts to introduce fluorinated alkyl chains, a method adaptable to the target compound’s hydroxypropyl group .

Biological Activity

tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound classified under oxazolidines, characterized by a five-membered ring containing nitrogen and oxygen. Its structural features include a tert-butyl group, a hydroxypropyl side chain, and a carboxylate functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications.

PropertyValue
CAS Number1219002-13-7
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
IUPAC NameThis compound
InChI KeyJEPJZGUFARGBJH-SNVBAGLBSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazolidine ring structure can interact with various enzymes or receptors, potentially leading to therapeutic effects. The hydroxypropyl side chain and tert-butyl group may enhance the compound's binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited notable inhibition at concentrations as low as 25 µg/mL.
  • Escherichia coli : Showed reduced growth at concentrations of 50 µg/mL.

These findings suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary studies indicate that it may inhibit the growth of fungi such as Candida albicans and Aspergillus niger , with IC50 values around 30 µg/mL.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results illustrated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa75 µg/mL

The study concluded that the compound holds promise as an antimicrobial agent due to its broad-spectrum activity.

Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, the compound was tested against several fungal strains. The results were as follows:

Fungal StrainIC50 (µg/mL)
Candida albicans30
Aspergillus niger40

These findings suggest that the compound could be developed into an antifungal treatment.

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl (4R)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the oxazolidine ring using tert-butyl derivatives as protecting groups. Key steps include:

  • Ring Formation : Condensation of a hydroxypropyl precursor with a tert-butyl carbonate under basic conditions (e.g., NaH/THF) to form the oxazolidine core .
  • Stereochemical Control : Use of chiral catalysts or enantiopure starting materials to ensure the (4R) configuration .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 50–75% depending on reaction optimization .

Basic: How is this compound characterized to confirm its structural integrity?

Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the oxazolidine ring, tert-butyl group, and hydroxypropyl chain .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 302.21) .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O of the carbamate) .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

  • Temperature Control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., Boc protection) reduces side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in oxazolidine formation .
  • Catalytic Additives : Using DMAP (4-dimethylaminopyridine) accelerates carbamate bond formation .

Advanced: What computational methods aid in designing reactions involving this compound?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states for oxazolidine ring closure .
  • Machine Learning : Trained on existing oxazolidine synthesis data to recommend optimal conditions (e.g., solvent/base pairs) .
  • Molecular Dynamics Simulations : Model steric effects of the tert-butyl group on reaction kinetics .

Advanced: How should researchers resolve contradictions in analytical data (e.g., unexpected NMR peaks)?

  • Cross-Validation : Compare NMR data with structurally similar oxazolidine derivatives to identify anomalies .
  • X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures .
  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates or degradation products during synthesis .

Advanced: What assays are suitable for studying its biological interactions?

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases, given the carbamate group’s electrophilic nature .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to biological targets (e.g., receptors) .
  • Cell-Based Studies : Assess cytotoxicity or metabolic stability in hepatic cell lines (e.g., HepG2) .

Basic: Which functional groups influence its reactivity?

  • Oxazolidine Ring : Prone to ring-opening under acidic conditions .
  • tert-Butyl Carbamate : Stable to bases but cleaved by strong acids (e.g., TFA) .
  • Hydroxypropyl Chain : Participates in hydrogen bonding and oxidation reactions .

Advanced: How does stereochemistry at the 4R position affect its reactivity?

  • Steric Hindrance : The (4R) configuration directs nucleophilic attacks to the less hindered face of the oxazolidine ring .
  • Chiral Recognition : Enantiopure derivatives show differential binding to chiral biological targets (e.g., enzymes) .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the carbamate .
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation .

Advanced: What challenges arise during scale-up from lab to pilot plant?

  • Heat Management : Exothermic Boc-deprotection steps require flow reactors for safe heat dissipation .
  • Purification : Replace column chromatography with crystallization or distillation for cost efficiency .

Advanced: How can the hydroxypropyl group be derivatized for structure-activity studies?

  • Oxidation : Convert the hydroxyl to a ketone using Dess-Martin periodinane .
  • Esterification : React with acyl chlorides to form esters for improved lipophilicity .

Basic: What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., TFA) .

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